Methyl 3,4-dichlorobenzoate

描述

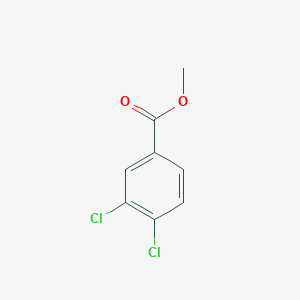

Methyl 3,4-dichlorobenzoate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and various chemical research applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3,4-dichlorobenzoate can be synthesized through the esterification of 3,4-dichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours, followed by purification through extraction and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product .

化学反应分析

Types of Reactions: Methyl 3,4-dichlorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3,4-dichlorobenzoic acid and methanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates.

Hydrolysis: 3,4-dichlorobenzoic acid and methanol.

Reduction: Corresponding alcohols or amines.

科学研究应用

Chemical Synthesis

MDCB serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : MDCB can be used to synthesize other esters by reacting with alcohols, which is valuable in producing fragrances and flavoring agents.

- Substitution Reactions : The presence of chlorine atoms makes MDCB a suitable substrate for nucleophilic substitution reactions, leading to the formation of diverse organic compounds.

Environmental Studies

MDCB has been studied for its environmental impact and degradation pathways. Research indicates that it can be metabolized by specific bacterial strains, making it a subject of interest in biodegradation studies. Notable findings include:

- Cometabolism Studies : Research has shown that strains of Acinetobacter can cometabolize MDCB alongside other chlorinated compounds, leading to the formation of less harmful metabolites .

- Microbial Degradation : Studies have demonstrated that certain bacteria can utilize MDCB as a carbon source, which is crucial for understanding the bioremediation potential of contaminated sites .

Analytical Chemistry

MDCB is widely used as a standard reference compound in analytical chemistry due to its well-defined chemical properties. Its applications include:

- Method Development : It is utilized in the development and validation of analytical methods for detecting chlorinated compounds in environmental samples. For example, gas chromatography coupled with mass spectrometry (GC-MS) methods often employ MDCB as a calibration standard .

- Residue Analysis : MDCB is relevant in residue analysis for agricultural products treated with chlorinated pesticides. Its metabolites are monitored to assess compliance with safety regulations .

Case Study 1: Biodegradation Research

A study published in Applied and Environmental Microbiology examined the biodegradation of chlorinated benzoates, including MDCB, by various microbial strains. The researchers found that certain strains could effectively degrade MDCB under anaerobic conditions, highlighting its potential for bioremediation strategies .

Case Study 2: Environmental Monitoring

In a research project focused on environmental monitoring of pesticide residues, MDCB was analyzed as part of a broader study on chlorinated compounds in agricultural runoff. The results indicated significant degradation products that were less toxic than the parent compound, underscoring the importance of understanding the environmental fate of such chemicals .

作用机制

The mechanism of action of methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the benzene ring enhance its reactivity, allowing it to form stable complexes with biological macromolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

相似化合物的比较

- Methyl 2,4-dichlorobenzoate

- Methyl 2,5-dichlorobenzoate

- Methyl 2,6-dichlorobenzoate

- Methyl 3,5-dichlorobenzoate

Comparison: Methyl 3,4-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic substitution and reduction reactions, as well as distinct biological interactions .

生物活性

Methyl 3,4-dichlorobenzoate (MDCB) is an organic compound with significant biological activity, particularly in the fields of microbiology and biochemistry. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.

MDCB is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, with a methoxy group (-OCH₃) attached to the carboxyl carbon. Its molecular formula is C₈H₆Cl₂O₂. The presence of chlorine atoms enhances its reactivity, allowing it to interact with various biological macromolecules, which can lead to inhibitory effects on enzyme activities and alterations in receptor functions.

The biological activity of MDCB primarily involves its interaction with enzymes and receptors. The chlorine substituents increase the compound's electrophilicity, enabling it to form stable complexes with nucleophilic sites on proteins. This mechanism can result in:

- Enzyme Inhibition : MDCB has been shown to inhibit various enzymes by binding to their active sites or altering their conformational states.

- Receptor Modulation : The compound may affect receptor activity by competing with natural ligands or inducing conformational changes that alter receptor signaling pathways .

Microbial Metabolism

Research indicates that MDCB can be metabolized by specific microbial strains. For instance, studies involving Acinetobacter species have demonstrated that these bacteria can cometabolize MDCB alongside other chlorinated compounds. The metabolic pathway includes dehalogenation processes that yield less toxic metabolites .

Table 1: Metabolic Pathways of MDCB

| Microorganism | Metabolite Produced | Observation |

|---|---|---|

| Acinetobacter sp. | 3-C-4-OHB | Initial dehalogenation observed |

| Pseudomonas sp. | Various intermediates | Induction of specific dehalogenases |

Toxicological Studies

Toxicity assessments have revealed that MDCB exhibits cytotoxic effects on various cell lines. In vitro studies indicate that exposure to MDCB can lead to increased reactive oxygen species (ROS) production and subsequent oxidative stress in cells. These findings suggest potential implications for environmental toxicity and human health risks associated with exposure to chlorinated benzoate derivatives .

Case Studies

- Case Study on Enzyme Inhibition : A study focused on MDCB's effect on cyclooxygenase enzymes (COX-1 and COX-2) demonstrated that it could selectively inhibit COX-2 activity, indicating its potential as an anti-inflammatory agent. The inhibition was linked to structural similarities between MDCB and known COX inhibitors .

- Microbial Degradation : Research conducted on contaminated soil environments showed that strains like Pseudomonas could effectively degrade MDCB through a series of enzymatic reactions, leading to reduced toxicity in soil ecosystems .

Applications in Research

MDCB serves as a valuable tool in various scientific fields:

- Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

- Biological Research : Investigated for its role in enzyme inhibition and protein-ligand interactions.

- Environmental Science : Studied for its degradation pathways in microbial communities, contributing to bioremediation efforts.

属性

IUPAC Name |

methyl 3,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICGATIORFSOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183290 | |

| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-68-2 | |

| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,4-dichlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4-dichlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。